
3-Bromo-4-methyl-5-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methyl-5-phenylpyridine is an organic compound with the molecular formula C12H10BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and phenyl groups on the pyridine ring makes this compound unique and of interest in various fields of research and industry.
Mecanismo De Acción
Target of Action
3-Bromo-4-methyl-5-phenylpyridine is a heterocyclic compound Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes like the release of pro-inflammatory cytokines .
Mode of Action
Brominated compounds often participate in reactions such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This process is facilitated by a transition metal catalyst and involves the transmetalation of organoboron reagents .
Biochemical Pathways
Compounds similar to it have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This kinase is involved in various cellular processes, including the modulation of pro-inflammatory cytokines .
Result of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , which could potentially reduce the release of pro-inflammatory cytokines .
Action Environment
It’s worth noting that the compound is typically stored at temperatures between 2-8°c , suggesting that temperature could potentially influence its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-phenylpyridine typically involves the bromination of 4-methyl-5-phenylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methyl-5-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Oxidation Products: Oxidized derivatives of the pyridine ring can be obtained.
Aplicaciones Científicas De Investigación
3-Bromo-4-methyl-5-phenylpyridine has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-phenylpyridine: Similar structure but with the bromine atom at the 2-position.
4-Methyl-5-phenylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-5-iodopyridine: Contains both bromine and iodine atoms, offering different reactivity and applications.
Uniqueness
3-Bromo-4-methyl-5-phenylpyridine is unique due to the specific positioning of the bromine, methyl, and phenyl groups on the pyridine ring. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds.
Propiedades
IUPAC Name |
3-bromo-4-methyl-5-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-11(7-14-8-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUHXZJIIQIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
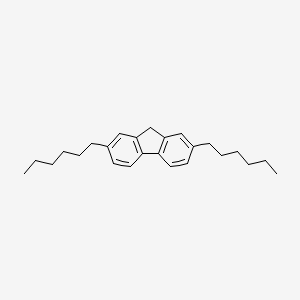
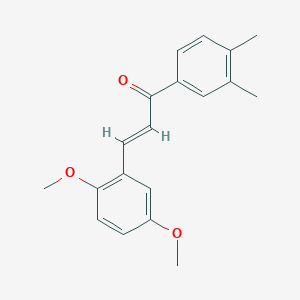
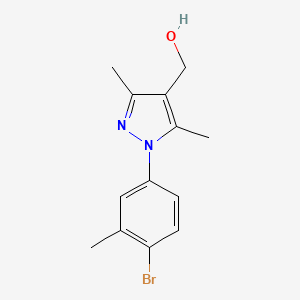
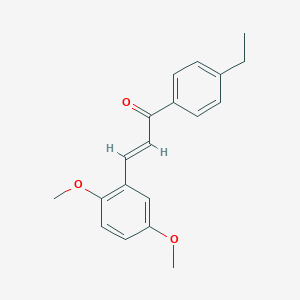
![3-{[(Tert-butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)

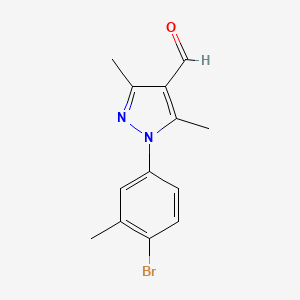


![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)




